Cryptochlorogenic acid

概要

説明

クリプトクロロゲン酸は、4-O-カフェオイルキナ酸としても知られており、フェノール酸であり、クロロゲン酸の異性体です。コーヒー豆、果物、野菜など、さまざまな植物に自然に存在します。この化合物は、その抗酸化、抗炎症、および潜在的な治療特性で知られています。

準備方法

合成経路と反応条件: クリプトクロロゲン酸は、カフェ酸とキナ酸のエステル化によって合成することができます。反応には通常、硫酸などの触媒を使用し、還流条件下で行われます。生成物は、クロマトグラフィー技術を用いて精製されます。

工業的生産方法: 工業環境では、クリプトクロロゲン酸はしばしば、メタノールまたはエタノールなどの溶媒を使用して植物源から抽出されます。 抽出プロセスは、固相抽出や高速液体クロマトグラフィー(HPLC)などの精製ステップが続き、高純度の化合物を分離します .

化学反応の分析

反応の種類: クリプトクロロゲン酸は、以下を含むさまざまな化学反応を起こします。

酸化: キノンやその他の酸化生成物を形成するために酸化することができます。

還元: 還元反応は、それをジヒドロ誘導体に変換することができます。

置換: 特にヒドロキシル基を含む置換反応に参加することができます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が使用されます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アシルクロリドやハロアルカンなどの試薬が、置換反応に使用されます。

主な生成物:

酸化: キノンやその他の酸化誘導体。

還元: ジヒドロ誘導体。

置換: さまざまなエステルとエーテル

4. 科学研究における用途

クリプトクロロゲン酸は、科学研究において幅広い用途を持っています。

化学: 分析方法の標準として、およびフェノール化合物の研究に使用されます。

生物学: その抗酸化作用と抗炎症作用について研究されています。

医学: 研究によると、心筋肥大や炎症などの状態の治療における可能性が示されています。

科学的研究の応用

Cryptochlorogenic acid has a wide range of applications in scientific research:

Chemistry: It is used as a standard for analytical methods and in the study of phenolic compounds.

Biology: It is studied for its antioxidant and anti-inflammatory properties.

Medicine: Research has shown its potential in treating conditions like myocardial hypertrophy and inflammation.

Industry: It is used in the food industry for its antioxidant properties and in the development of functional foods

作用機序

クリプトクロロゲン酸は、さまざまな分子経路を通じてその効果を発揮します。

抗酸化活性: フリーラジカルを捕捉し、酸化ストレスを軽減します。

抗炎症活性: 核因子-κB(NF-κB)の活性化を阻害し、プロ炎症性サイトカインの産生を軽減します。

心臓保護効果: Akt/mTOR/HIF-1α経路を介して心筋肥大を改善します

6. 類似の化合物との比較

クリプトクロロゲン酸は、クロロゲン酸などの他のクロロゲン酸異性体と類似しています。

- クロロゲン酸(3-O-カフェオイルキナ酸)

- ネオクロロゲン酸(5-O-カフェオイルキナ酸)

- カフェ酸

独自性:

- クリプトクロロゲン酸: 特定の抗炎症作用と心臓保護作用で知られています。

- クロロゲン酸: その抗酸化作用について広く研究されています。

- ネオクロロゲン酸: 同様の抗酸化作用がありますが、代謝経路が異なります。

- カフェ酸: 広範囲の抗酸化作用と抗炎症作用を持つ、より単純な構造 .

クリプトクロロゲン酸は、抗酸化、抗炎症、心臓保護特性のユニークな組み合わせにより、研究と産業のさまざまな分野で貴重な化合物となっています。

類似化合物との比較

Cryptochlorogenic acid is similar to other chlorogenic acid isomers, such as:

- Chlorogenic Acid (3-O-caffeoylquinic acid)

- Neochlorogenic Acid (5-O-caffeoylquinic acid)

- Caffeic Acid

Uniqueness:

- This compound: Known for its specific anti-inflammatory and cardioprotective effects.

- Chlorogenic Acid: Widely studied for its antioxidant properties.

- Neochlorogenic Acid: Similar antioxidant properties but different metabolic pathways.

- Caffeic Acid: A simpler structure with broad antioxidant and anti-inflammatory activities .

This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and cardioprotective properties, making it a valuable compound in various fields of research and industry.

生物活性

Cryptochlorogenic acid (CCGA) is a lesser-known isomer of chlorogenic acid, which has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of CCGA's biological activity based on diverse research findings, including in vitro and in vivo studies.

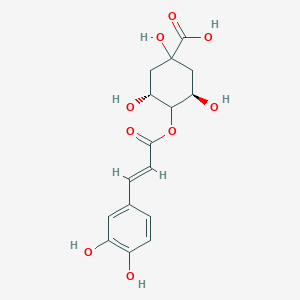

Chemical Structure and Properties

This compound is a phenolic compound characterized by its chemical structure, which includes multiple hydroxyl groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 354.31 g/mol.

1. Antioxidant Activity

CCGA exhibits significant antioxidant properties, which have been demonstrated through various experimental models.

- Mechanism : CCGA reduces oxidative stress by promoting the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while simultaneously decreasing malondialdehyde (MDA) levels, a marker of oxidative damage .

- Study Findings : In a study using RAW 264.7 macrophages, CCGA was shown to increase the GSH/GSSG ratio and SOD activity while reducing MDA levels in a dose-dependent manner .

2. Anti-inflammatory Effects

CCGA has been reported to possess anti-inflammatory properties, particularly through the modulation of the NF-κB signaling pathway.

- Inhibition of Cytokines : It significantly inhibits lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Mechanistic Insights : CCGA suppresses NF-κB activation by inhibiting IκB kinase (IKK) phosphorylation, leading to decreased expression of inflammatory mediators . This action highlights its potential as a therapeutic agent in inflammatory diseases.

3. Neuroprotective Effects

Recent studies have indicated that CCGA may protect against neurotoxicity induced by heavy metals.

- Zebrafish Model : In zebrafish exposed to lead (Pb), co-treatment with CCGA alleviated developmental malformations and neurotoxicity. The study found that CCGA improved neuron differentiation in the central nervous system (CNS) and reduced oxidative stress .

- Mechanism : The protective effect is attributed to CCGA's ability to ameliorate Pb-induced oxidative stress and modulate autophagy pathways .

Comparative Analysis with Other Compounds

To better understand the efficacy of CCGA, it is beneficial to compare its biological activities with those of related compounds such as chlorogenic acid (CGA) and neochlorogenic acid (NCGA).

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | High | High | High |

| Chlorogenic Acid | High | Moderate | Moderate |

| Neochlorogenic Acid | Moderate | High | Low |

1. In Vivo Study on Inflammatory Response

A study investigated the effects of CCGA on LPS-induced inflammation in macrophages. Results indicated that CCGA significantly reduced nitric oxide (NO) production and downregulated iNOS expression, showcasing its potential as an anti-inflammatory agent .

2. Neuroprotective Study Using Zebrafish

In another study involving zebrafish embryos exposed to Pb, co-treatment with CCGA resulted in normal development compared to Pb-only treated groups, indicating its protective role against neurotoxic effects .

特性

IUPAC Name |

(3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14?,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFFKZTYYAFCTR-AVXJPILUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905-99-7, 87099-73-8 | |

| Record name | 4-o-Caffeoyl quinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptochlorogenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CRYPTOCHLOROGENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23DJ84IZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。